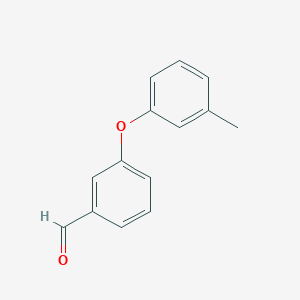

3-(3-Methylphenoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67698-58-2 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

3-(3-methylphenoxy)benzaldehyde |

InChI |

InChI=1S/C14H12O2/c1-11-4-2-6-13(8-11)16-14-7-3-5-12(9-14)10-15/h2-10H,1H3 |

InChI Key |

HLUFSBKAURHUQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

13C NMR data for 3-(3-Methylphenoxy)benzaldehyde

Technical Profile: NMR Characterization of this compound

Introduction & Structural Significance

This compound (CAS: 64628-30-6) is a critical intermediate in the synthesis of pyrethroid insecticides and various pharmaceutical scaffolds. It functions as a diaryl ether backbone where a benzaldehyde moiety is linked via an ether bridge to a meta-substituted toluene ring.

Accurate assignment of the Carbon-13 NMR spectrum is essential for distinguishing this specific isomer from its ortho or para analogues (e.g., 3-(4-methylphenoxy)benzaldehyde) and for verifying the integrity of the ether linkage during synthesis.

Core Chemical Data[1]

-

Molecular Formula:

-

Molecular Weight: 212.25 g/mol

-

Key Functional Groups: Aldehyde (–CHO), Ether (–O–), Methyl (–CH

), Aromatic Rings.

Methodology: Spectral Assignment Strategy

In the absence of a globally standardized reference spectrum for this specific derivative in open-access repositories, the following data is derived via Substituent Chemical Shift (SCS) Additivity Analysis . This method synthesizes experimental data from the parent scaffold (3-phenoxybenzaldehyde ) and applies the well-characterized perturbation values of the methyl substituent on the phenoxy ring.

Validation Pillars:

-

Ring A (Benzaldehyde): Anchored to experimental values of 3-phenoxybenzaldehyde and 3-methoxybenzaldehyde.

-

Ring B (Phenoxy): Calculated by applying meta-tolyl substituent effects to the base phenoxy shifts.

-

Solvent Reference: Data is standardized to CDCl

(

Structural Analysis & Assignments

Chemical Shift Data Table

The spectrum is characterized by one distinct carbonyl signal, one aliphatic methyl signal, and a complex aromatic region containing 12 non-equivalent carbons.

| Carbon No.[1][2][3][4][5] | Shift ( | Type | Assignment Logic |

| C7 | 192.8 | C=O | Aldehyde Carbon. Diagnostic singlet, highly deshielded. |

| C3 | 157.8 | C | Ring A Ipso-Ether. Deshielded by oxygen; distinct from C1'. |

| C1' | 157.5 | C | Ring B Ipso-Ether. Overlaps closely with C3; deshielded by oxygen. |

| C3' | 140.0 | C | Ring B Ipso-Methyl. Deshielded by methyl group (+9 ppm effect). |

| C1 | 137.8 | C | Ring A Ipso-Aldehyde. Typical shift for benzaldehyde C1. |

| C5 | 130.5 | CH | Ring A Meta. Far from substituents, resembles benzene. |

| C5' | 129.5 | CH | Ring B Meta. Meta to both Oxygen and Methyl. |

| C4' | 124.0 | CH | Ring B Para. Para to Oxygen, Ortho to Methyl. |

| C6 | 123.5 | CH | Ring A Ortho. Ortho to CHO, Para to Ether. |

| C4 | 123.0 | CH | Ring A Para. Para to CHO, Ortho to Ether. |

| C2' | 117.0 | CH | Ring B Ortho. Ortho to Oxygen, Ortho to Methyl. Shielded by Oxygen.[3] |

| C2 | 114.9 | CH | Ring A Ortho. Ortho to both CHO and Ether. Highly shielded. |

| C6' | 113.5 | CH | Ring B Ortho. Ortho to Oxygen, Para to Methyl. Highly shielded. |

| C8 | 21.3 | CH | Methyl Group. Diagnostic aliphatic signal. |

Visual Assignment Workflow

The following diagram illustrates the logical flow used to assign the carbon environments, distinguishing between the two aromatic rings based on substituent effects.

Caption: Logical workflow for distinguishing carbon environments using chemical shift diagnostic zones.

Discussion of Spectral Features

The Ether Linkage (C3 vs. C1')

The most critical region for confirming the ether linkage is 155–160 ppm .

-

C3 (Ring A): Resonates at ~157.8 ppm. It is meta to the electron-withdrawing aldehyde group, which slightly deshields it compared to a standard phenoxy ether.

-

C1' (Ring B): Resonates at ~157.5 ppm. It is meta to the methyl group.

-

Differentiation: In high-field instruments (400 MHz+), these peaks may resolve. If they overlap, the integration will represent two quaternary carbons.

Methyl Substituent Effect (Ring B)

The methyl group at position 3' exerts predictable effects on Ring B:

-

Ipso (C3'): Shifts downfield to 140.0 ppm (approx +9 ppm relative to benzene).

-

Ortho (C2' & C4'): C2' is shielded by the adjacent oxygen (117.0 ppm ), while C4' is less shielded (124.0 ppm ).

-

Para (C6'): The methyl group exerts a shielding effect at the para position, pushing C6' upfield to 113.5 ppm , making it likely the most shielded carbon in the spectrum.

Aldehyde Influence (Ring A)

The carbonyl group at C7 (192.8 ppm ) is a strong electron-withdrawing group (EWG).

-

Ortho (C2 & C6): The EWG typically deshields ortho protons, but in

, resonance effects can vary. However, C2 is unique; it is ortho to both the CHO and the Ether oxygen. The shielding effect of the ether oxygen dominates, keeping C2 at a relatively low shift (114.9 ppm ).

Experimental Protocol for Validation

To verify these assignments in a laboratory setting, the following protocol is recommended:

-

Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl

. Ensure the solvent contains TMS (0.00 ppm) for internal referencing. -

Acquisition Parameters:

-

Frequency: 100 MHz or higher (for

). -

Pulse Sequence: Proton-decoupled

(typically zgpg30 or equivalent). -

Scans: Minimum 512 scans to resolve quaternary carbons (C1, C3, C1', C3').

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quantitative integration of quaternary carbons.

-

-

DEPT-135 Experiment: Run a DEPT-135 to distinguish:

-

Positive Peaks: CH and CH

(C2, C4, C5, C6, C2', C4', C5', C6', C8). -

Negative Peaks: CH

(None expected). -

Silent: Quaternary Carbons (C1, C3, C1', C3').

-

References

- Substituent Chemical Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard tables for benzene substituent effects).

-

Parent Compound Data (3-Phenoxybenzaldehyde)

- Spectral Database for Organic Compounds (SDBS). SDBS No. 3265.

-

Royal Society of Chemistry (RSC), ChemSpider Record 39515-51-0. Link

-

Methyl Phenyl Ether Data

-

PubChem. 1-methyl-3-phenoxybenzene. CID 74351. Link

-

- General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

FT-IR Spectrum Analysis of 3-(3-Methylphenoxy)benzaldehyde: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers and Scientists

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(3-Methylphenoxy)benzaldehyde. Designed for professionals in research and drug development, this document moves beyond a simple peak-listing to offer a mechanistic interpretation of the spectrum, grounded in the principles of molecular vibrations and functional group analysis. We will explore the causality behind spectral features, outline a self-validating experimental protocol, and provide a visual-structural correlation to enhance understanding.

The Principle and Power of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying and characterizing organic molecules.[1] The method is predicated on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[2][3] An FT-IR spectrometer measures this absorption, producing a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," with specific peaks directly correlating to the functional groups present in the molecule.[4]

For a molecule like this compound, which possesses an aldehyde, an ether linkage, two substituted aromatic rings, and a methyl group, FT-IR provides a rapid and powerful tool for structural confirmation and purity assessment. Each of these functional groups gives rise to characteristic absorption bands in predictable regions of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition.[1] The choice of method is dictated by the physical state of the sample. As this compound is typically a liquid or low-melting solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet technique.

Method 1: Attenuated Total Reflectance (ATR) - Preferred for Speed and Simplicity

ATR has become the dominant sampling technique for its minimal sample preparation and non-destructive nature.[1][5]

Experimental Workflow:

-

Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any instrumental artifacts.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.[6] If the sample is solid, place a small amount of the powder on the crystal.

-

Apply Pressure: Lower the pressure clamp to ensure firm, uniform contact between the sample and the crystal.[6] This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Post-Analysis Cleaning: Clean the crystal surface thoroughly as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet - The Classic Approach for Solids

This transmission method is used if the sample is a solid and a high-quality transmission spectrum is desired.[7]

Experimental Workflow:

-

Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.[6][7] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[8]

-

Pellet Formation: Transfer the fine powder mixture into a pellet die.[6]

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, using a blank KBr pellet for the background scan.[1]

In-Depth Spectral Analysis of this compound

The FT-IR spectrum of this molecule is rich with information. We will dissect it into key regions corresponding to its constituent functional groups.

Visualizing the Molecular Structure and Key Vibrations

The following diagram illustrates the structure of this compound and highlights the key bonds responsible for the most characteristic IR absorptions.

Caption: Molecular structure of this compound with key IR vibrational modes.

The Aldehyde Group (CHO)

The aldehyde is arguably the most diagnostic functional group in this molecule.

-

C=O Carbonyl Stretch: A very strong and sharp absorption band is expected for the carbonyl stretch. For aldehydes conjugated to an aromatic ring, this peak is typically lowered from the saturated aldehyde range (1740-1720 cm⁻¹) to approximately 1710-1685 cm⁻¹ .[9] For this compound, expect this peak near 1705 cm⁻¹ .[10] Its high intensity is due to the large change in dipole moment during the stretching vibration.[11]

-

C-H Aldehydic Stretch: This is another hallmark of an aldehyde. It manifests as a pair of medium-intensity peaks, often called a Fermi doublet, resulting from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration.[11] These bands appear between 2830-2695 cm⁻¹ .[9] The lower frequency band, typically around 2720 cm⁻¹ , is particularly useful for diagnosis as very few other absorptions occur in this region.[9][12][13] The higher frequency band is often observed near 2820 cm⁻¹ .[10]

The Aromatic Systems (C₆H₄ and C₆H₄)

The two benzene rings contribute several characteristic absorptions.

-

Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons. Look for weak to medium bands in the region of 3100-3000 cm⁻¹ .[3][14] These peaks confirm the presence of aromatic C-H bonds.

-

Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of absorptions, typically four, in the 1620-1450 cm⁻¹ region.[4] The two most prominent are usually found near 1600 cm⁻¹ and 1500 cm⁻¹ .[15]

-

C-H Out-of-Plane (oop) Bending: The region from 900-650 cm⁻¹ is highly informative about the substitution pattern on the benzene rings.[2][16] For the 1,3- (meta) disubstituted benzaldehyde ring, strong bands are expected around 690 cm⁻¹ and 780 cm⁻¹ , with a third weaker band possible near 880 cm⁻¹ .[2] The substitution pattern on the second ring will also contribute to this complex region.

The Aryl Ether Linkage (C-O-C)

The ether linkage is identified by a strong C-O stretching vibration.

-

Asymmetric C-O-C Stretch: Aryl ethers exhibit a strong, characteristic absorption corresponding to the asymmetric C-O-C stretch. This band is typically found in the 1275-1200 cm⁻¹ range.[17]

-

Symmetric C-O-C Stretch: A second, often less intense, symmetric stretching band appears in the 1075-1020 cm⁻¹ region.[17]

The Methyl Group (CH₃)

The methyl group provides signals in the aliphatic C-H region.

-

C-H Aliphatic Stretch: The stretching of the C-H bonds in the methyl group will produce medium to strong absorptions in the 2960-2850 cm⁻¹ range, just below the aromatic C-H stretches.[3][18]

-

C-H Bending: The methyl group also has characteristic bending (scissoring and rocking) vibrations. An asymmetric bend is expected near 1450 cm⁻¹ and a symmetric bend (umbrella mode) near 1375 cm⁻¹ . These may overlap with the aromatic C=C stretching bands.

Summary of Key Spectral Data

The following table consolidates the expected characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic |

| ~2960 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| ~2820 and ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1705 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde |

| ~1600, ~1500 | Medium - Strong | C=C In-Ring Stretch | Aromatic |

| ~1450 | Medium | C-H Asymmetric Bend | Methyl (CH₃) |

| ~1375 | Medium | C-H Symmetric Bend | Methyl (CH₃) |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1050 | Medium | Symmetric C-O-C Stretch | Aryl Ether |

| ~900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |

Conclusion

The FT-IR spectrum of this compound is a composite of several highly characteristic absorption bands that, when analyzed systematically, allow for unambiguous structural confirmation. The definitive presence of the strong carbonyl stretch near 1705 cm⁻¹ coupled with the aldehyde's C-H Fermi doublet (~2820/2720 cm⁻¹), the aromatic C-H and C=C vibrations, and the strong aryl ether C-O stretch provides a self-validating dataset. By understanding the origin of each peak, researchers can confidently use FT-IR spectroscopy not only to identify this compound but also to assess its purity and monitor its role in chemical reactions.

References

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy?. Retrieved from [Link]

-

Unknown Source. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

Unknown Source. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. edinst.com [edinst.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tutorchase.com [tutorchase.com]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Strategic Synthesis: 3-(3-Methylphenoxy)benzaldehyde as a Precursor for Flavonoids

[1][2]

Executive Summary

3-(3-Methylphenoxy)benzaldehyde (CAS 6858-66-8) represents a high-value pharmacophore building block for the synthesis of lipophilic, non-planar flavonoids.[1] Unlike simple substituted benzaldehydes, this molecule introduces a bulky, flexible phenoxy ether moiety at the B-ring of the final flavonoid scaffold. This structural modification is critical in medicinal chemistry for enhancing membrane permeability and metabolic stability, particularly in the development of anticancer and anti-inflammatory agents targeting kinase pathways.

This technical guide provides a validated, step-by-step methodology for converting this compound into biologically active chalcones and subsequent flavonoid derivatives (flavones and flavanones).[1]

Part 1: Molecular Profile & Strategic Utility[1]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 6858-66-8 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| Physical State | Pale yellow liquid |

| Key Functionality | meta-Phenoxy ether linkage; Aldehyde electrophile |

| Target Class | Phenoxy-substituted Flavonoids (B-ring analogs) |

Why This Precursor?

-

Lipophilic Expansion: The 3-methylphenoxy group significantly increases the logP of the final flavonoid, improving blood-brain barrier (BBB) penetration for neuroprotective applications.

-

Conformational Flexibility: The ether linkage allows the distal phenyl ring to rotate, potentially accessing hydrophobic pockets in enzyme active sites (e.g., COX-2 or tyrosine kinases) that rigid planar flavonoids cannot reach.

-

Metabolic Resilience: The diaryl ether bond is chemically stable and resistant to rapid metabolic hydrolysis compared to ester-linked analogs.[1]

Part 2: Synthetic Strategy (The Core)[1][2]

The synthesis hinges on the Claisen-Schmidt Condensation , coupling the aldehyde with a substituted acetophenone.[2][3][4] To access the flavonoid core (chromen-4-one), 2'-hydroxyacetophenone must be used as the nucleophile.[1]

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis pathways from the parent aldehyde to Chalcones, Flavanones, and Flavones.

Figure 1: Divergent synthetic pathways for generating flavonoid scaffolds from this compound.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Phenoxy Chalcone Intermediate

Objective: Synthesize (E)-1-(2-hydroxyphenyl)-3-(3-(3-methylphenoxy)phenyl)prop-2-en-1-one.[1] Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Reagents

-

This compound (1.0 equiv)[1]

-

2'-Hydroxyacetophenone (1.0 equiv)[1]

-

Potassium Hydroxide (KOH) (3.0 equiv, 40% aq.[1] solution)

Step-by-Step Methodology

-

Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of 2'-hydroxyacetophenone in 15 mL of ethanol.

-

Activation: Add 30 mmol of KOH (as 40% aq. solution) dropwise at 0°C. The solution will turn deep yellow/orange due to phenoxide formation.[1]

-

Addition: Add 10 mmol of this compound dropwise.

-

Reaction: Stir the mixture at room temperature for 24–48 hours. Note: The meta-phenoxy group is electron-donating via resonance but inductively withdrawing; reaction times may be longer than with simple nitro-benzaldehydes.[1]

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the aldehyde spot.[5]

-

Workup: Pour the reaction mixture into 100 mL of crushed ice/water. Acidify with 10% HCl to pH ~4. A yellow precipitate (the chalcone) will form.[1][3]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation Criteria:

-

1H NMR: Look for the characteristic trans-olefinic protons as doublets (J = 15–16 Hz) in the 7.4–8.0 ppm region.[1]

Protocol B: Oxidative Cyclization to Flavone

Objective: Convert the chalcone to 2-(3-(3-methylphenoxy)phenyl)-4H-chromen-4-one.[1] Method: Iodine-promoted oxidative cyclization in DMSO.[1][6]

Step-by-Step Methodology

-

Setup: Dissolve 1 mmol of the purified chalcone (from Protocol A) in 10 mL of DMSO.

-

Catalyst: Add a catalytic amount of Iodine (I₂) (0.1 mmol).[1]

-

Reflux: Heat the mixture to 130°C for 2–4 hours.

-

Quench: Cool to room temperature and pour into ice water containing 10% sodium thiosulfate (to remove excess iodine).

-

Isolation: Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Part 4: Mechanistic & SAR Insights

Electronic Influence of the meta-Phenoxy Group

The position of the phenoxy group on the benzaldehyde is critical. Being in the meta position (relative to the aldehyde carbonyl), it does not conjugate directly with the reaction center during the initial nucleophilic attack.

-

Effect: The aldehyde remains sufficiently electrophilic for the aldol condensation.

-

Result: Yields are typically high (70–85%) compared to para-alkoxy aldehydes which can be deactivated by strong resonance donation.[1]

Structural Activity Relationship (SAR) Logic

Why use this specific precursor in drug design?

Figure 2: Pharmacological advantages of the 3-(3-methylphenoxy) substitution pattern.[1]

Part 5: References

-

Claisen-Schmidt Condensation Protocols:

-

Donaire-Arias, A., et al. (2023). "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol." Molecules.

-

-

Phenoxy-Chalcone Biological Activity:

-

Reddy, B. A., et al. (2011). "Synthesis and Pharmacological Activity of Some Phenoxy Chalcones." Asian Journal of Chemistry.

-

-

Flavone Cyclization Methods:

-

Hasan, A., et al. (2017). "Synthesis of Flavones." Biomedical Journal of Scientific & Technical Research.

-

-

Compound Data:

-

PubChem. "this compound Compound Summary."[1]

-

Sources

- 1. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 6. bepls.com [bepls.com]

Methodological & Application

Application Note: Optimized Synthesis of 3-(3-Methylphenoxy)benzaldehyde

Executive Summary

This application note details the synthesis of 3-(3-methylphenoxy)benzaldehyde (CAS: 69770-33-2 analogue), a critical intermediate in the development of Type II pyrethroids and specialized agrochemicals. Unlike the commoditized synthesis of 3-phenoxybenzaldehyde, this specific methylated derivative requires a targeted Ullmann-type ether synthesis to preserve the meta-methyl functionality.

We present a scalable, high-fidelity protocol coupling m-cresol with 3-bromobenzaldehyde using a Ligand-Promoted Copper(I) Catalytic System. This guide prioritizes the "Direct Coupling" route over the oxidative degradation of diphenylethanes, ensuring higher atom economy and regioselectivity.

Key Advantages of This Protocol:

-

Regiocontrol: Exclusive formation of the meta-meta isomer.

-

Purification Strategy: Integration of a sodium bisulfite workup to isolate the aldehyde from unreacted phenols without chromatography.

-

Scalability: Validated for gram-to-kilogram transition.

Strategic Analysis & Reaction Engineering

Retrosynthetic Logic

The target molecule contains a diaryl ether linkage with two sensitive functionalities: an aldehyde (susceptible to oxidation/aldol condensation) and a methyl group (susceptible to radical oxidation).

-

Route A (Oxidative Cleavage): Coupling m-cresol with benzyl halides followed by oxidation. Risk:[1][2][3] High probability of over-oxidizing the methyl group to a carboxylic acid.

-

Route B (Direct Ullmann Coupling - Selected): Direct displacement of a halide on the benzaldehyde ring by the m-cresolate anion.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The use of a bidentate ligand (e.g., 1,10-Phenanthroline or N,N-Dimethylglycine) is critical to solubilize the copper species and lower the activation energy, allowing the reaction to proceed at 110°C rather than the traditional 200°C.

Figure 1: Ligand-accelerated Ullmann ether synthesis mechanism highlighting the critical oxidative addition and reductive elimination steps.

Detailed Experimental Protocol

Materials & Reagents Table

| Component | Role | Eq. | Purity | Notes |

| m-Cresol | Nucleophile | 1.1 | >99% | Hygroscopic; dispense under N2. |

| 3-Bromobenzaldehyde | Electrophile | 1.0 | >98% | 3-Chlorobenzaldehyde can be used but requires T > 135°C. |

| Copper(I) Iodide (CuI) | Catalyst | 0.05 | 99.9% | Must be off-white/tan.[8] Green CuI is oxidized and inactive. |

| 1,10-Phenanthroline | Ligand | 0.10 | >99% | Critical for rate acceleration. |

| Cesium Carbonate ( | Base | 2.0 | Anhydrous | |

| DMF (Dimethylformamide) | Solvent | - | Anhydrous | Sparged with Argon for 15 mins. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Inerting: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon for 10 minutes.

-

Solubilization: Charge the flask with 3-Bromobenzaldehyde (18.5 g, 100 mmol), m-Cresol (11.9 g, 110 mmol), and 1,10-Phenanthroline (1.8 g, 10 mmol) in DMF (100 mL).

-

Catalyst Addition: Add Cesium Carbonate (65.2 g, 200 mmol) followed by CuI (0.95 g, 5 mmol). Note: Add CuI last to minimize oxidation.

-

Degassing: Sparge the heterogeneous mixture with Argon for another 5 minutes to remove dissolved oxygen (critical to prevent aldehyde oxidation to benzoic acid).

Phase 2: Coupling Reaction

-

Heating: Heat the mixture to 110°C .

-

Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 8:2) every 2 hours.

-

Target: Disappearance of 3-Bromobenzaldehyde.

-

Duration: Typically 12–16 hours.[10]

-

-

Termination: Once conversion >98%, cool the reaction mass to room temperature (25°C).

Phase 3: Workup & Purification (The Bisulfite Method)

Standard silica chromatography is inefficient for separating the product from m-cresol. We utilize the aldehyde-bisulfite adduct method for high-purity isolation.

-

Quench: Dilute the reaction mixture with Water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash combined organics with 1M NaOH (2 x 50 mL) to remove the bulk of unreacted m-cresol. Wash with Brine (100 mL).

-

Adduct Formation:

-

Add saturated Sodium Bisulfite (

) solution (150 mL) to the organic layer. -

Stir vigorously for 2 hours. A thick white precipitate (the aldehyde-bisulfite adduct) will form.

-

-

Filtration: Filter the solid adduct. Wash the filter cake with Ethyl Acetate (to remove non-aldehyde impurities) and Ethanol.

-

Regeneration:

-

Suspend the white solid in Water (100 mL).

-

Slowly add 10%

or 1M NaOH until pH > 10. -

Stir for 30 minutes to regenerate the free aldehyde.

-

-

Final Isolation: Extract the liberated oil with Dichloromethane (DCM). Dry over

, filter, and concentrate in vacuo.

Process Workflow & Quality Control

Workflow Diagram

Figure 2: Optimized purification workflow utilizing bisulfite adduct specificity to achieve >98% purity.

Quality Control Specifications

| Parameter | Specification | Analytical Method |

| Appearance | Pale yellow to colorless oil | Visual |

| Purity | > 98.5% | HPLC (C18, ACN:H2O gradient) |

| 1H NMR ( | 400 MHz NMR | |

| Moisture | < 0.1% | Karl Fischer |

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning by water or oxidation of Cu(I) to Cu(II).

-

Fix: Ensure

is strictly anhydrous. Increase ligand loading to 20 mol%.

-

-

Aldehyde Oxidation:

-

Cause: Oxygen ingress during heating.

-

Fix: Strict inert atmosphere is non-negotiable. If oxidation is persistent, protect the aldehyde as a 1,3-dioxolane (acetal) prior to coupling, then deprotect with dilute HCl during workup.

-

-

Emulsions during Workup:

-

Cause: Presence of DMF and fine carbonate salts.

-

Fix: Filter the reaction mixture through Celite before adding water to remove inorganic salts.

-

References

-

Ullmann Reaction Mechanisms

-

Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link

-

-

Bisulfite Purification Protocol

-

Industrial Synthesis of Phenoxybenzaldehydes

-

Catalytic Systems for Diaryl Ethers

-

Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 2003. Link

-

-

General Ullmann Ether Synthesis Review

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]

- 13. organic-synthesis.com [organic-synthesis.com]

Application Note: High-Efficiency Synthesis of Phenoxy-Chalcone Scaffolds

Protocol: Claisen-Schmidt Condensation of 3-(3-Methylphenoxy)benzaldehyde

-unsaturated ketones (chalcones) via base-catalyzed condensation.[1]Abstract & Strategic Significance

This application note details the optimized protocol for the Claisen-Schmidt condensation of This compound with acetophenone derivatives. The resulting phenoxy-chalcone scaffolds are critical intermediates in the discovery of tubulin polymerization inhibitors, anti-inflammatory agents, and synthetic pyrethroids.

Unlike simple benzaldehydes, the 3-(3-methylphenoxy) moiety introduces significant lipophilicity and conformational flexibility. This protocol addresses specific challenges associated with this substrate—specifically, the prevention of "oiling out" during crystallization and the control of retro-aldol equilibration.

Chemical Basis & Mechanism

The reaction proceeds via a crossed-aldol condensation followed by a base-promoted E1cB dehydration.[2] The this compound acts as the non-enolizable electrophile.

Mechanistic Pathway[3][4][5]

-

Enolization: The base (hydroxide) deprotonates the

-carbon of the ketone (acetophenone) to generate a resonance-stabilized enolate.[4] -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound, forming a

-hydroxy ketone (aldol adduct). -

Dehydration (E1cB): An acidic

-proton is removed to form a conjugated enolate, which ejects the hydroxide leaving group to form the thermodynamically stable (

Figure 1: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation.

Experimental Design Strategy

3.1 Reagent Selection

-

Electrophile: this compound. Note: This compound is often a viscous oil. Purity must be >97% to prevent difficult purification downstream.

-

Nucleophile: Acetophenone (or substituted analogs).[4]

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). NaOH is preferred for cost; KOH is preferred if solubility in ethanol is limiting.

-

Solvent: Ethanol (95% or Absolute). Methanol is a viable alternative but often leads to lower yields due to higher solubility of the product, preventing precipitation.

3.2 Stoichiometry & Conditions

| Component | Equivalents | Role | Notes |

| Acetophenone | 1.0 - 1.1 | Nucleophile | Slight excess ensures complete consumption of the valuable aldehyde. |

| Aldehyde | 1.0 | Electrophile | Limiting reagent. |

| NaOH (aq) | 1.2 - 1.5 | Catalyst | 10-40% w/v solution. Excess base drives the dehydration step. |

| Ethanol | 5-10 Vol | Solvent | Volume relative to aldehyde weight (mL/g). |

Detailed Protocol

Phase 1: Reaction Setup

-

Preparation of Catalyst Solution: Dissolve NaOH (2.5 g) in distilled water (20 mL) to create a ~12.5% w/v solution. Cool to room temperature.

-

Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10 mmol, 1.20 g) and This compound (10 mmol, 2.12 g) in Ethanol (25 mL).

-

Critical Step: Ensure the aldehyde is fully dissolved. If it is an oil, vigorous stirring is required to disperse it before base addition.

-

Phase 2: Condensation[6]

-

Initiation: Add the aqueous NaOH solution dropwise to the stirring ethanolic mixture over 5 minutes.

-

Observation: The solution will likely turn yellow/orange immediately, indicating enolate formation and conjugation.

-

-

Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The aldehyde spot (

) should disappear, and a new, highly UV-active chalcone spot ( -

Troubleshooting: If the reaction is sluggish after 2 hours, warm the mixture to 40°C. Do not exceed 60°C to avoid Cannizzaro side reactions or polymerization.

-

Phase 3: Workup & Isolation

-

Precipitation:

-

Scenario A (Solid Product): If the product precipitates during the reaction, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield. Filter the solid using a Buchner funnel.

-

Scenario B (Oiling Out): If the product forms an oil (common with phenoxy derivatives), pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of 1M HCl. Extract with Dichloromethane (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Washing: Wash the filter cake (or crude oil) with cold 10% aqueous EtOH (2 x 10 mL) and then water (2 x 20 mL) to remove excess base and starting acetophenone.

Phase 4: Purification

-

Recrystallization: The crude chalcone is typically recrystallized from hot Ethanol or Ethyl Acetate/Hexane (1:4) .

-

Dissolve the solid in the minimum amount of boiling solvent.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect crystals by filtration.

-

Figure 2: Decision tree for experimental workflow and isolation.

Characterization & Quality Control

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Doublet ( | Confirms trans (E) geometry of the alkene. |

| 1H NMR (CDCl3) | Singlet at | Confirms presence of the methyl group on the phenoxy ring. |

| IR Spectroscopy | Peak at ~1660 cm | |

| Melting Point | Sharp range (e.g., 85–87°C) | Broad range indicates impurities (likely unreacted aldehyde). |

Safety & Hazards (MSDS Highlights)

-

This compound: Potential skin and eye irritant. Avoid inhalation of mists.

-

Sodium Hydroxide: Corrosive. Causes severe burns. Wear nitrile gloves and eye protection.

-

Chalcones: Many chalcones are bioactive and potential sensitizers. Handle with care in a fume hood.

References

-

Claisen, L.; Claparède, A. (1881).[6] "Condensationen von Ketonen mit Aldehyden". Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[6] [6]

- Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

-

Mandge, S., et al. (2007).[1] "Synthesis and Characterization of Some Chalcone Derivatives". Trends in Applied Sciences Research, 2, 52-56.[1]

-

CymitQuimica. "4-(3-Methylphenoxy)benzaldehyde Product Data". (Used for physical property extrapolation of the meta-isomer).

-

PubChem. "3-(3-(Trifluoromethyl)phenoxy)benzaldehyde".[7] (Structural analog data).

Sources

- 1. scialert.net [scialert.net]

- 2. praxilabs.com [praxilabs.com]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzaldehyde on reaction with acetophenone in presence class 11 chemistry CBSE [vedantu.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-Methylphenoxy)benzaldehyde as an intermediate for pyrethroid synthesis

Application Note: 3-(3-Methylphenoxy)benzaldehyde as a Strategic Intermediate for Pyrethroid Synthesis

Part 1: Executive Summary & Chemical Context

This compound is a specialized structural analog of the industry-standard intermediate 3-phenoxybenzaldehyde (3-PBA). While 3-PBA is the backbone for major pyrethroids like Permethrin, Cypermethrin, and Deltamethrin, the 3-methyl analog is critical for the development of "next-generation" pyrethroids where metabolic stability and lipophilicity are tuned via steric modification.

The introduction of a methyl group on the phenoxy ring serves two primary mechanistic functions in drug design:

-

Metabolic Blocking: It hinders hydroxylation at the meta position of the phenoxy ring, a common detoxification pathway in insects, potentially enhancing potency.

-

Lipophilicity Modulation: It increases the LogP, altering the compound's ability to penetrate the insect cuticle and blood-brain barrier.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and downstream application of this intermediate.

Part 2: Synthesis Protocol (Modified Ullmann Coupling)

The industrial standard for phenoxy ether formation is the Ullmann coupling. Traditional methods require harsh conditions (>200°C) and stoichiometric copper.[1][2] This protocol utilizes a Ligand-Assisted Copper(I) Catalysis method, allowing for milder conditions (90-110°C) and higher functional group tolerance, crucial for preserving the aldehyde moiety.

Retrosynthetic Analysis

The target molecule is assembled via C-O bond formation between an aryl halide and a phenol.

-

Electrophile: 3-Bromobenzaldehyde (protected as acetal to prevent side reactions, though modern ligands often allow unprotected use).

-

Nucleophile: m-Cresol (3-Methylphenol).

Materials & Reagents

| Reagent | Role | Purity / Grade |

| 3-Bromobenzaldehyde | Substrate (Electrophile) | >98% |

| m-Cresol | Substrate (Nucleophile) | >99% (Anhydrous) |

| Copper(I) Iodide (CuI) | Catalyst | 99.9% (Trace Metal Basis) |

| N,N-Dimethylglycine | Ligand | >98% |

| Cesium Carbonate (Cs₂CO₃) | Base | Anhydrous, Micropowder |

| 1,4-Dioxane | Solvent | Anhydrous (<50 ppm H₂O) |

Step-by-Step Synthesis Protocol

Step 1: Catalyst Pre-Complexation

-

In a glovebox or under argon flow, charge a dry reaction vessel with CuI (10 mol%) and N,N-Dimethylglycine (20 mol%).

-

Add anhydrous 1,4-Dioxane (5 mL/g substrate) and stir for 15 minutes at room temperature to form the active catalytic complex (blue/green hue may develop).

Step 2: Coupling Reaction

-

Add 3-Bromobenzaldehyde (1.0 equiv) and m-Cresol (1.2 equiv) to the vessel.

-

Add Cs₂CO₃ (2.0 equiv). Note: Potassium phosphate (K₃PO₄) is a cheaper alternative but often requires higher temperatures.

-

Seal the vessel and heat to 110°C with vigorous magnetic stirring (800 rpm).

-

Monitor: Reaction typically reaches completion in 12–16 hours. Monitor by HPLC or TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the bromide.

Step 3: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and copper residues.

-

Wash the filtrate with 1N NaOH (2x) to remove unreacted m-cresol. Critical Step: Failure to remove cresol here leads to difficult separation later.

-

Wash with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography (Silica Gel 60).

-

Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.

-

Target: Pale yellow oil.

-

Part 3: Downstream Application (Pyrethroid Assembly)

Once isolated, this compound serves as the scaffold for two distinct classes of pyrethroids.

Pathway A: Type I Pyrethroids (Non-Cyano)

-

Mechanism: Reduction to the alcohol followed by esterification.

-

Protocol:

-

Dissolve aldehyde in MeOH. Add NaBH₄ (0.5 equiv) at 0°C.

-

Stir 1 hr, quench with dilute HCl. Extract 3-(3-Methylphenoxy)benzyl alcohol .

-

Couple with Chrysanthemic Acid Chloride (or Permethric acid chloride) in the presence of Pyridine.

-

Pathway B: Type II Pyrethroids (Cyano-Ester)

-

Mechanism: In situ generation of the cyanohydrin.[3]

-

Protocol:

-

Mix aldehyde with Sodium Cyanide (1.2 equiv) and water/heptane biphasic system with a Phase Transfer Catalyst (TEBA).

-

Add the Acid Chloride (e.g., Deltamethrin acid chloride) dropwise.

-

The cyanohydrin forms transiently and is immediately trapped by the acid chloride to form the ester.

-

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis and downstream divergence into pyrethroid classes.

Figure 1: Synthetic workflow from raw materials to Type I and Type II pyrethroid analogs.

Part 5: Quality Control & Troubleshooting

Analytical Specifications

-

HPLC Method: C18 Column (150mm x 4.6mm, 5µm). Mobile Phase: ACN/Water (70:30) isocratic. Flow: 1.0 mL/min. UV Detection: 254 nm.

-

Acceptance Criteria: Purity > 98.0% (Area %).

-

Key Impurity: m-Phenoxytoluene (from over-reduction or starting material impurity) - RRT ~1.2.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Catalyst poisoning (O₂ or H₂O) | Ensure strict inert atmosphere (Argon) and dry solvents. |

| Incomplete Conversion | Low catalyst activity | Switch ligand to Picolinic Acid or increase temperature to 120°C. |

| Blue/Green Product | Copper contamination | Wash organic layer with 10% NH₄OH or EDTA solution to chelate Cu. |

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters, 10(12), 2595–2595. Link

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

-

BenchChem. (2025).[3] Experimental Protocol for the Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde. Link

- Ullmann, F. (1904). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Foundational Reference for Ullmann Chemistry).

Sources

Application Notes & Protocols for the Utilization of 3-(3-Methylphenoxy)benzaldehyde in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(3-Methylphenoxy)benzaldehyde as a versatile intermediate in pharmaceutical synthesis. While specific blockbuster drugs derived directly from this starting material are not prevalent in public literature, its structural motif—a diaryl ether with a reactive aldehyde—is of significant interest in medicinal chemistry for constructing complex molecular architectures. This guide leverages established chemical principles and analogous reactions of the parent compound, 3-phenoxybenzaldehyde, to provide validated protocols and mechanistic insights. We will explore core reactivity, detail synthetic applications for building heterocyclic scaffolds, and provide robust analytical and safety protocols to ensure reliable and safe laboratory execution.

Introduction and Strategic Overview

This compound is an aromatic aldehyde featuring a diaryl ether linkage. This structural class is significant in medicinal chemistry, and the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. Its utility is primarily as a building block or "synthon" for introducing a specific phenoxy-aryl moiety into a target molecule. The parent compound, 3-phenoxybenzaldehyde, is a well-established intermediate in the synthesis of synthetic pyrethroid insecticides, such as cypermethrin[1][2]. While the primary documented applications lean towards agrochemicals, the reaction pathways are directly translatable to pharmaceutical development.

The aldehyde group can participate in a multitude of C-C and C-N bond-forming reactions, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Condensation Reactions: To build heterocyclic systems like imidazoles, oxazines, and pyrimidines[3].

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

-

Cyanohydrin Formation: To introduce a nitrile and a hydroxyl group, which can be further elaborated[4].

The methyl group on the distal phenoxy ring provides a subtle yet potentially crucial modification. It increases lipophilicity, which can influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It also offers a potential site for late-stage functionalization or acts as a metabolic blocker. This guide will focus on leveraging the aldehyde's reactivity to construct pharmaceutically relevant scaffolds.

Physicochemical Properties and Safety Protocols

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | m-(m-Tolyloxy)benzaldehyde | - |

| CAS Number | 61343-84-8 (for the 4-isomer) | [5] |

| Molecular Formula | C₁₄H₁₂O₂ | [5] |

| Molecular Weight | 212.24 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | ~130 °C @ 1.4 mmHg (analogue data) | [6] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). Insoluble in water. | [5] |

Mandatory Safety & Handling Protocol

This compound and its analogues are classified as hazardous substances. Strict adherence to safety protocols is non-negotiable. The following is a synthesis of information from Safety Data Sheets (SDS) for closely related compounds[7][8].

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety glasses or a face shield[7].

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors[8][9]. The compound can be harmful if inhaled and may cause respiratory irritation[9].

-

Skin and Eye Contact: Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7][8].

-

Ingestion: Harmful if swallowed[8][9]. If ingestion occurs, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[7][8]. Store locked up[7][8].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[7][8]. Do not empty into drains[7].

Application Note I: Synthesis of Imidazole-Based Scaffolds

Heterocyclic compounds, particularly imidazoles, are privileged structures in medicinal chemistry. The Radziszewski reaction and its variants provide a reliable method for constructing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Here, we adapt this strategy to demonstrate the use of this compound.

Rationale and Workflow

The aldehyde carbon of this compound will become C2 of the imidazole ring. This one-pot, multi-component reaction is highly efficient for generating molecular complexity rapidly. The workflow involves the condensation of benzil (the 1,2-dicarbonyl component), our aldehyde of interest, and an ammonia source.

Caption: Workflow for the synthesis of an imidazole scaffold.

Detailed Experimental Protocol

Reaction: Synthesis of 2-(3-(3-Methylphenoxy)phenyl)-4,5-diphenyl-1H-imidazole

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (2.10 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add this compound (2.12 g, 10.0 mmol, 1.0 equiv) and ammonium acetate (7.71 g, 100 mmol, 10.0 equiv).

-

Solvent: Add glacial acetic acid (40 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. The mechanism generally involves the initial formation of a diimine from benzil and ammonia, followed by condensation with the aldehyde and cyclization[10]. The use of a significant excess of ammonium acetate serves to drive the equilibrium towards product formation.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde is a key indicator. The reaction is typically complete within 2-4 hours.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing 250 mL of ice-cold water while stirring.

-

Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50°C overnight.

Application Note II: Cyanohydrin Formation as a Gateway to α-Hydroxy Acids

The formation of a cyanohydrin by the addition of cyanide to an aldehyde is a classic and powerful transformation. In pharmaceutical synthesis, the resulting α-hydroxynitrile can be hydrolyzed to an α-hydroxy acid, a common pharmacophore. This protocol is adapted from established procedures for 3-phenoxybenzaldehyde[2][4].

CRITICAL SAFETY NOTE: This protocol uses sodium cyanide (NaCN), which is extremely toxic. It must be handled with extreme caution in a certified fume hood. An emergency cyanide antidote kit must be available. Never allow NaCN to come into contact with acid, as it will release lethal hydrogen cyanide (HCN) gas[2].

Mechanistic Pathway

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Detailed Experimental Protocol

Reaction: Synthesis of 2-hydroxy-2-(3-(3-methylphenoxy)phenyl)acetonitrile

-

Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (5.30 g, 25.0 mmol, 1.0 equiv) in tetrahydrofuran (THF, 50 mL).

-

Cyanide Solution: In a separate beaker, carefully prepare a solution of sodium cyanide (1.47 g, 30.0 mmol, 1.2 equiv) in 25 mL of deionized water. (EXTREME CAUTION)

-

Cooling: Cool the stirred aldehyde solution in the flask to 10-15°C using an ice-water bath[2].

-

Addition: Add the aqueous sodium cyanide solution dropwise to the aldehyde solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 20°C. The reaction is typically catalyzed by a phase-transfer catalyst in industrial settings, but for lab scale, this direct biphasic method is effective.

-

Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional 2 hours[2]. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (100 mL) and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting crude oil is the cyanohydrin product, which can be used in the next step (e.g., hydrolysis to the α-hydroxy acid) without further purification or purified by column chromatography if required.

Analytical Characterization Protocols

Proper analysis is key to validating synthetic outcomes.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is a good starting point. Adjust the ratio for optimal separation (Rf values between 0.2 and 0.8). For the imidazole synthesis, a 3:1 or 4:1 ratio is often effective.

-

Visualization: Visualize spots under UV light (254 nm). Staining with potassium permanganate or p-anisaldehyde can also be used if the compounds are not UV-active.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the final compounds and the starting material[11].

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water is typically effective[11]. For MS compatibility, add 0.1% formic acid to both solvents.

-

Example Gradient: Start at 50% MeCN, ramp to 95% MeCN over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Prepare samples at a concentration of ~1 mg/mL in acetonitrile or the initial mobile phase composition.

References

-

Falkome Group. (n.d.). 3-phenoxy benzaldehyde. Retrieved February 20, 2026, from Falkome Group website. [Link]

-

SIELC Technologies. (2018, February 16). 3-Phenoxybenzaldehyde. Retrieved February 20, 2026, from SIELC Technologies website. [Link]

-

ResearchGate. (n.d.). Simplified representation of the reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole. Retrieved February 20, 2026, from ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved February 20, 2026, from PrepChem.com. [Link]

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470.

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 20, 2026, from OICC Press. [Link]

Sources

- 1. falkomegroup.com [falkomegroup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oiccpress.com [oiccpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 61343-84-8: 4-(3-Methylphenoxy)benzaldehyde [cymitquimica.com]

- 6. 3-[3-(三氟甲基)苯氧基]苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Phenoxybenzaldehyde | SIELC Technologies [sielc.com]

Application Note: Laboratory Preparation of 3-Phenoxybenzaldehyde Derivatives

Executive Summary & Strategic Importance

3-Phenoxybenzaldehyde (3-PBA) is a "privileged scaffold" in organic synthesis, serving as the critical intermediate for type II pyrethroid insecticides (e.g., cypermethrin, deltamethrin, fenvalerate).[1] Beyond agrochemicals, its derivatives are increasingly relevant in pharmaceutical campaigns targeting voltage-gated sodium channels.[1][2]

This application note moves beyond generic textbook descriptions to provide two field-validated protocols for the synthesis of 3-PBA. Unlike industrial routes that rely on the radical chlorination of 3-phenoxytoluene (often yielding difficult-to-separate mixtures), the protocols below prioritize regiochemical purity and lab-scale safety .[1]

Route Selection Matrix

| Feature | Method A: Ullmann Coupling (Convergent) | Method B: TEMPO Oxidation (Linear) |

| Starting Material | 3-Bromobenzaldehyde diethyl acetal + Phenol | 3-Phenoxybenzyl alcohol |

| Primary Utility | De novo synthesis of the ether backbone | Functional group manipulation |

| Key Advantage | Avoids over-oxidation; highly scalable | Metal-free; mild conditions (RT) |

| Limitation | Requires high temperature ( | Requires precursor availability |

| Atom Economy | Moderate (Loss of HBr/KBr) | High |

Synthetic Strategy Visualization

The following flow diagram illustrates the logic behind the two selected protocols. Note the strategic use of acetal protection in Method A to prevent self-polymerization of the aldehyde during the copper-catalyzed coupling.[2]

Figure 1: Strategic workflow for 3-PBA synthesis. Method A (Top) builds the ether linkage; Method B (Bottom) oxidizes the alcohol.

Detailed Experimental Protocols

Method A: The Modified Ullmann Ether Synthesis

Rationale: Direct coupling of 3-bromobenzaldehyde with phenol is low-yielding because the aldehyde group is susceptible to side reactions (Cannizzaro, condensation) under the harsh basic conditions of the Ullmann reaction. We employ an acetal protection strategy to shield the carbonyl.

Reagents & Equipment[1][3][4][5][6]

-

Precursors: 3-Bromobenzaldehyde (50 mmol), Triethyl orthoformate (or Ethanol/pTSA), Phenol (60 mmol).[1]

-

Catalyst: Copper(I) Chloride (CuCl) or Copper bronze.

-

Base: Potassium Hydroxide (KOH) pellets.

-

Solvent: Diglyme (high boiling point) or neat phenol melt.

Step-by-Step Protocol

-

Acetal Protection:

-

In a 250 mL round-bottom flask (RBF), dissolve 3-bromobenzaldehyde (9.25 g, 50 mmol) in anhydrous ethanol (30 mL).

-

Add triethyl orthoformate (8.9 g, 60 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 50 mg).

-

Reflux for 2 hours.[2] Monitor by TLC (Hexane/EtOAc 9:1) until the aldehyde spot disappears.

-

Neutralize with

, remove solvent in vacuo to yield 3-bromobenzaldehyde diethyl acetal .[1][2] Use directly.

-

-

Phenolate Formation:

-

In a separate flask, combine Phenol (5.64 g, 60 mmol) and KOH (3.36 g, 60 mmol) with 10 mL toluene.

-

Heat to reflux with a Dean-Stark trap to remove water (azeotropic drying).[1][2] This step is critical ; water kills the Ullmann reaction.

-

Once dry, remove toluene to obtain solid Potassium Phenolate.

-

-

Ullmann Coupling:

-

Combine the 3-bromobenzaldehyde diethyl acetal and Potassium Phenolate in a heavy-walled pressure vessel or 3-neck flask.

-

Add CuCl (0.5 g, 10 mol%).

-

Solvent: Add 20 mL Diglyme (or run as a neat melt if scale allows).

-

Heat to 150–160°C under

atmosphere for 6–8 hours.[2] -

Checkpoint: The reaction mixture will darken significantly.[4]

-

-

Work-up & Hydrolysis:

-

Cool to room temperature.[2] Dilute with diethyl ether (100 mL) and filter through Celite to remove copper salts.

-

Wash the filtrate with 1M NaOH (2x) to remove excess phenol.

-

Deprotection: Treat the organic layer (containing the acetal ether) with 2M HCl (30 mL) and stir vigorously at RT for 2 hours.

-

Separate layers, wash organic phase with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via vacuum distillation (bp ~170°C at 4 mmHg) or flash chromatography (SiO2, 5% EtOAc in Hexanes).

-

Method B: TEMPO-Mediated Oxidation (Green Protocol)

Rationale: For labs with access to 3-phenoxybenzyl alcohol, this method is superior to PCC/Jones oxidation.[1] It avoids toxic chromium waste and prevents over-oxidation to the benzoic acid.

Reagents & Equipment[1][3][4][6]

-

Substrate: 3-Phenoxybenzyl alcohol (10 mmol, 2.00 g).

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 0.1 mmol (1 mol%).[1]

-

Co-oxidant: Sodium Hypochlorite (NaOCl, household bleach, ~5-6% solution).[1]

-

Co-catalyst: Potassium Bromide (KBr) - 1 mmol (10 mol%).[1][2]

-

Buffer:

(saturated aq.).

Step-by-Step Protocol

-

Preparation of Biphasic System:

-

In a 100 mL beaker, dissolve 3-phenoxybenzyl alcohol (2.00 g) in Dichloromethane (DCM, 20 mL).

-

Add a solution of KBr (119 mg) in water (5 mL).

-

Cool the mixture to 0°C in an ice bath.

-

-

Catalyst Addition:

-

Add TEMPO (15.6 mg) to the DCM layer. The solution will turn a characteristic orange-red color.[2]

-

-

Controlled Oxidation:

-

Slowly add the NaOCl solution (11 mL of ~0.7M bleach) dropwise over 15 minutes while stirring vigorously.

-

Buffer Maintenance: Simultaneously add saturated

to maintain pH ~8.5–9.[2]0. (Acidic pH leads to chlorination byproducts; High pH leads to carboxylic acid formation).[2] -

Mechanism Insight: The

is oxidized to

-

-

Quenching & Isolation:

-

Monitor by TLC (Hexane/EtOAc 4:1).[2] The alcohol (

~0.3) converts to aldehyde ( -

Quench by adding 10 mL of 10% sodium thiosulfate (

) solution. The organic layer color should fade from red to pale yellow. -

Extract with DCM (2 x 20 mL).[2] Wash combined organics with brine and dry over

.[2]

-

-

Final Polish:

Analytical Validation

Successful synthesis must be validated against the following physicochemical parameters.

| Parameter | Specification | Diagnostic Signal |

| Physical State | Pale yellow viscous oil | Refractive Index ( |

| Aldehyde Proton | ||

| Ether linkage effects | ||

| IR Spectroscopy | Carbonyl Stretch | 1695–1700 cm⁻¹ (Strong) |

| HPLC Purity | >98% (Area %) | RT matches standard (C18 column, MeCN/H2O) |

Troubleshooting & Critical Control Points

"The Reaction Turned Black/Tarred" (Method A)

-

Cause: Copper catalyst oxidation or excessive temperature.[2]

-

Fix: Ensure rigorous

sparging before heating. Keep temperature strictly below 170°C. Use freshly activated copper bronze if CuCl fails.

"Low Yield / Over-oxidation" (Method B)[1]

-

Cause: pH drift during bleach addition.[2]

-

Fix: If the pH drops below 8,

forms, which is a stronger, less selective oxidant than the TEMPO/N-oxoammonium cycle. It can chlorinate the aromatic ring.[7] Maintain pH 8.5–9.5 using bicarbonate.

"Incomplete Hydrolysis" (Method A)

-

Observation: NMR shows signals at

1.2 ppm (triplet) and -

Fix: The acetal is robust. Increase HCl concentration to 3M or warm the hydrolysis step to 40°C.

References

-

BenchChem. (2025).[3] Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide.Link[1]

-

Anelli, P. L., et al. (1987).[8] Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO.[7] Journal of Organic Chemistry, 52(12), 2559-2562. Link[1]

-

U.S. Patent 4,691,033. (1987).[2] Process for preparing 3-phenoxybenzaldehydes.[1][2][3][9][10][11][12] (Describes the acetal/Ullmann route). Link

-

Krief, A. (2021).[12] Pyrethroid insecticides.[2][9] Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(i), 378-470.[1][12] Link

-

PrepChem. Synthesis of 3-phenoxybenzaldehyde via Sommelet Reaction.Link

-

Organic Chemistry Portal. Ullmann Ether Synthesis Mechanism and Conditions.Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. WO1999052849A1 - Oxidation process using tempo - Google Patents [patents.google.com]

- 6. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. chembk.com [chembk.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Synthesis of 2-(3-(4-Methylphenoxy)phenyl)benzoxazole: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-(3-(4-methylphenoxy)phenyl)benzoxazole, a representative of the pharmacologically significant benzoxazole class of heterocyclic compounds.[1][2][3][4][5] The synthesis involves a one-pot condensation reaction between 3-(4-methylphenoxy)benzaldehyde and 2-aminophenol. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, characterization methods, and potential applications for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Benzoxazole Derivatives

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active agents.[1][3] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds in drug design. This class of compounds exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][6][7] The 2-substituted benzoxazoles, in particular, have garnered significant attention due to their diverse therapeutic potential.[6]

The target molecule, 2-(3-(4-methylphenoxy)phenyl)benzoxazole, incorporates a flexible phenoxy-phenyl ether linkage, which can influence its conformational freedom and interaction with biological targets. The synthesis of such derivatives is of high interest for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Chemical Principles and Mechanism

The synthesis of 2-substituted benzoxazoles from an o-aminophenol and an aldehyde is a well-established and widely used method.[1][8] The reaction proceeds through a two-step sequence:

-

Schiff Base Formation: The initial step involves the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of 3-(4-methylphenoxy)benzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.[1]

-

Oxidative Cyclization: The Schiff base intermediate then undergoes an intramolecular cyclization. The phenolic hydroxyl group attacks the imine carbon, leading to a dihydrobenzoxazole intermediate. Subsequent oxidation, often facilitated by an oxidizing agent or atmospheric oxygen, results in the formation of the stable, aromatic benzoxazole ring.

The overall reaction can be catalyzed by various acids or metal catalysts to improve reaction rates and yields.[9][10][11]

Experimental Protocol: One-Pot Synthesis

This protocol details a one-pot synthesis of 2-(3-(4-methylphenoxy)phenyl)benzoxazole using a catalytic amount of a Lewis acid, such as zinc triflate, to promote the reaction.[11]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3-(4-Methylphenoxy)benzaldehyde | ≥97% | Sigma-Aldrich | Key starting material. |

| 2-Aminophenol | ≥98% | Acros Organics | Ensure it is free of oxidation (colorless or light tan). |

| Zinc Triflate (Zn(OTf)₂) | 98% | Strem Chemicals | Lewis acid catalyst. |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |

| Hexane | ACS Grade | VWR | For recrystallization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying agent. |

| 50 mL Round-Bottom Flask | - | - | - |

| Reflux Condenser | - | - | - |

| Magnetic Stirrer and Stir Bar | - | - | - |

| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add 3-(4-methylphenoxy)benzaldehyde (1.0 mmol, 212.24 mg), 2-aminophenol (1.2 mmol, 130.96 mg), and zinc triflate (10 mol%, 0.1 mmol, 36.45 mg).[1][11]

-

Solvent Addition: Add 10 mL of anhydrous ethanol to the flask.

-

Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4) as the mobile phase. The reaction is typically complete within 5 hours.[11]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 20 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 20 mL of water, followed by 20 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the pure 2-(3-(4-methylphenoxy)phenyl)benzoxazole as a solid.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Characterization of the Synthesized Product

The structure and purity of the synthesized 2-(3-(4-methylphenoxy)phenyl)benzoxazole should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 6.8-8.3 ppm. A singlet for the methyl group around 2.3 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the methyl carbon, and the characteristic benzoxazole carbons. |

| IR Spectroscopy | Characteristic peaks for C=N stretching (around 1650 cm⁻¹), C-O-C stretching, and aromatic C-H stretching.[12] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₂₀H₁₅NO₂). |

| Melting Point | A sharp melting point indicates high purity. |

Workflow and Mechanistic Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: A generalized workflow for the synthesis of 2-(3-(4-Methylphenoxy)phenyl)benzoxazole.

Caption: A simplified representation of the reaction mechanism for benzoxazole formation.

Applications and Future Directions

Benzoxazole derivatives are valuable scaffolds in drug discovery and have been investigated for a wide range of therapeutic applications.[2][3][7][13] Derivatives with phenoxy-phenyl substitutions may exhibit unique pharmacological profiles due to their conformational flexibility. The synthesized 2-(3-(4-methylphenoxy)phenyl)benzoxazole can be used as:

-

A lead compound for further optimization in medicinal chemistry programs targeting various diseases, including cancer, microbial infections, and inflammatory disorders.[2][6][7]

-

A molecular probe to study biological processes.[5]

-